Pegnivacogin -

Pegnivacogin

Catalog Number: EVT-1535221
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pegnivacogin is an RNA aptamer inhibitor of coagulation factor IXa. Pegnivacogin is a polymer mixture.
Synthesis Analysis

Methods and Technical Details

The synthesis of Pegnivacogin involves several key steps:

  1. Solid-phase synthesis: The RNA aptamer is synthesized using solid-phase techniques, which allows for precise control over the sequence and structure of the nucleic acid.
  2. PEGylation: The RNA aptamer is conjugated with polyethylene glycol to enhance its solubility and stability. This process typically involves reacting the aptamer with a PEG derivative, which can be achieved through various chemical linkages, such as amide or ether bonds.
  3. Purification: After synthesis, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate the PEGylated aptamer from unreacted materials and by-products.

The synthesis is characterized by high yields and purity, with molecular weight assessments performed using techniques like mass spectrometry and gel electrophoresis .

Molecular Structure Analysis

Structure and Data

Pegnivacogin has a complex molecular structure consisting of a ribonucleic acid backbone modified with polyethylene glycol chains. The structural formula highlights the presence of distinct functional groups that facilitate its interaction with target proteins involved in coagulation.

  • Molecular Weight: Approximately 40 kDa due to PEGylation.
  • Structural Features: The aptamer's sequence is designed to bind specifically to coagulation factors, ensuring targeted action.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and integrity of Pegnivacogin post-synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Pegnivacogin participates in specific biochemical interactions that inhibit coagulation pathways:

  1. Binding Reactions: The aptamer binds to target coagulation factors, such as factor IX or factor X, blocking their activity.
  2. Reversal Mechanism: The complementary RNA chain can displace Pegnivacogin from its target, effectively reversing its anticoagulant effect.

These reactions are essential for its therapeutic application, allowing for rapid modulation of coagulation status in patients .

Mechanism of Action

Process and Data

The mechanism of action of Pegnivacogin involves:

  1. Target Binding: Upon administration, Pegnivacogin circulates in the bloodstream and binds to specific coagulation factors.
  2. Inhibition of Coagulation: By binding these factors, Pegnivacogin prevents their interaction with other components of the coagulation cascade, thereby inhibiting thrombus formation.
  3. Reversibility: The complementary RNA chain can be administered to reverse the anticoagulant effect by displacing Pegnivacogin from its target.

This dual mechanism allows for precise control over anticoagulation during surgical procedures or in patients at risk for thrombotic events .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a clear solution.
  • Solubility: Highly soluble in aqueous solutions due to PEGylation.
  • Stability: Exhibits improved stability compared to non-PEGylated counterparts, with a longer half-life in circulation.

Characterization techniques such as differential scanning calorimetry (DSC) and dynamic light scattering (DLS) are utilized to assess thermal stability and particle size distribution, respectively .

Applications

Scientific Uses

Pegnivacogin has potential applications in various medical settings:

  1. Anticoagulation Therapy: Used in scenarios requiring rapid anticoagulation control, such as during surgical procedures or for patients with acute coronary syndromes.
  2. Research Tool: Investigated for its utility in studying coagulation pathways and developing new therapeutic strategies against thrombotic diseases.
  3. Drug Development: Serves as a model for designing other PEGylated therapeutics aimed at improving drug delivery systems while minimizing immune responses.

The ongoing research into Pegnivacogin's efficacy and safety continues to expand its potential applications within clinical medicine .

Introduction to Pegnivacogin: Pharmacological Class and Therapeutic Context

Definition and Classification of RNA Aptamers in Anticoagulation Therapy

RNA aptamers represent a revolutionary class of therapeutic oligonucleotides engineered through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) technology. These single-stranded RNA molecules fold into precise three-dimensional configurations that enable high-affinity binding and specific inhibition of target proteins [7] [9]. Within anticoagulation therapy, RNA aptamers constitute a novel pharmacological category distinct from traditional small molecules and antibody-based therapies due to their unique mechanism of action: direct, reversible, and spatially targeted interference with coagulation factors without requiring cellular entry for functionality [6].

The therapeutic rationale for aptamer-based anticoagulants stems from the limitations of heparin and vitamin K antagonists, which exhibit variable pharmacokinetics, narrow therapeutic windows, and lack of specific reversal agents. Aptamers address these challenges through programmable binding kinetics and the availability of matched antidotes (complementary oligonucleotides) that can rapidly neutralize anticoagulant effects—an unprecedented feature in cardiovascular medicine [5] [8]. Pegnivacogin exemplifies this next-generation approach, specifically targeting coagulation Factor IXa, a pivotal enzyme in the intrinsic coagulation pathway that amplifies thrombin generation and contributes to thrombus stability in acute coronary syndromes [5] [8].

Table 1: Evolution of Anticoagulant RNA Aptamers in Cardiovascular Medicine

Aptamer GenerationRepresentative CompoundTargetKey InnovationsClinical Development Stage
First GenerationARC183ThrombinProof-of-concept G-quadruplex structure; rapid ACT modulationPhase 1 (discontinued)
Second GenerationNU172 (ARC1172)ThrombinEnhanced nuclease resistance; shortened structurePhase 2 (CABG surgery)
Factor IXa-TargetedPegnivacoginFactor IXaIncorporation of 2'-fluoropyrimidines; PEGylation for extended half-lifePhase 3 (terminated)

Pegnivacogin as a PEGylated RNA Aptamer: Structural and Functional Uniqueness

Pegnivacogin (molecular weight approximately 50.53 kDa) exemplifies sophisticated biomolecular engineering through its integration of two critical structural components: a 2'-fluoropyrimidine-modified RNA aptamer core and a 40-kDa branched methoxypolyethylene glycol (PEG) conjugate [1] [4]. The RNA component features a highly specific nucleotide sequence (Gm-Um-Gm-Gm-Am-(2′-deoxy-2′-fluoro)C-(2′-deoxy-2′-fluoro)U-Am-(2′-deoxy-2′-fluoro)U-Am-(2′-deoxy-2′-fluoro)C-(2′-deoxy-2′-fluoro)C-Gm-(2′-deoxy-2′-fluoro)C-Gm-(2′-deoxy-2′-fluoro)U-Am-Am-(2′-deoxy-2′-fluoro)U-Gm-(2′-deoxy-2′-fluoro)C-Um-G-Cm-(2′-deoxy-2′-fluoro)C-(2′-deoxy-2′-fluoro)U-Cm-Cm-Am-Cm-(3′→3′)-dT) that adopts a stable tertiary structure enabling picomolar-affinity binding to Factor IXa's exosite [1] [5]. The strategic incorporation of 2'-fluoro modifications at pyrimidine positions confers exceptional resistance to ribonuclease degradation, addressing a fundamental limitation of unmodified therapeutic RNAs [6] [9].

Conjugation to branched PEG serves dual pharmacokinetic purposes: first, it significantly increases hydrodynamic radius, reducing renal clearance and extending plasma half-life; second, it shields the oligonucleotide from immune recognition and opsonization [1] [4]. This PEGylation strategy transforms the aptamer from a rapidly cleared molecule into a therapeutic agent capable of maintaining anticoagulation throughout invasive cardiac procedures. Mechanistically, pegnivacogin achieves anticoagulation through allosteric inhibition of Factor IXa, preventing its interaction with Factor VIIIa and subsequent activation of Factor X—thereby interrupting the amplification phase of thrombin generation [5] [8]. Beyond its primary anticoagulant effect, pegnivacogin demonstrates secondary antiplatelet properties by reducing thrombin-mediated platelet activation and aggregation, as evidenced by significant reductions in ADP-induced CD62P expression (100% vs. 89.79±4.04%, p=0.027) and PAC-1 binding (100% vs. 83.02±4.08%, p=0.010) in human blood [8].

Table 2: Comparative Mechanisms of Targeted Anticoagulants

AnticoagulantMolecular TargetMechanism of ActionReversal AgentEffect on Platelet Function
DabigatranThrombin (IIa)Direct competitive inhibitionIdarucizumabIndirect reduction via thrombin inhibition
RivaroxabanFactor XaDirect competitive inhibitionAndexanet alfaMinimal direct effect
PegnivacoginFactor IXaAllosteric inhibition via RNA bindingAnivamersenDirect reduction: 43.21±8.23% aggregation (p=0.020)

Historical Development of Aptamer-Based Therapeutics in Cardiovascular Medicine

The development trajectory of pegnivacogin reflects broader milestones in cardiovascular aptamer therapeutics, beginning with pioneering thrombin-binding DNA aptamers in the 1990s. Early candidates like ARC183 demonstrated aptamers' capacity for rapid anticoagulation but were limited by transient effects and suboptimal dosing profiles [6]. Pegnivacogin emerged as part of the REG1 anticoagulation system (Regado Biosciences), comprising the Factor IXa-inhibiting aptamer and its complementary oligonucleotide reversal agent, anivamersen (RB007) [5]. This system represented the first clinical realization of actively controllable anticoagulation—a paradigm shift from passive reversal strategies.

Phase 1 studies established pegnivacogin's pharmacokinetic profile and anivamersen's ability to rapidly neutralize anticoagulant effects within minutes [5]. The landmark RADAR program (Phase 2b) demonstrated pegnivacogin's efficacy in acute coronary syndromes, with a pharmacokinetic/pharmacodynamic substudy confirming that a 1 mg/kg intravenous bolus achieved near-complete Factor IXa inhibition (mean inhibition >90%) and maintained stable anticoagulation (mean aPTT 93.0±9.5 seconds) throughout cardiac catheterization [5] [8]. This trial also revealed pegnivacogin's synergistic effects with antiplatelet therapy, significantly reducing residual platelet aggregation in dual antiplatelet therapy (DAPT)-treated ACS patients (100% vs. 43.21±8.23%, p=0.020) [8].

Despite promising efficacy, the REGULATE-PCI Phase 3 trial was terminated prematurely due to serious allergic reactions in 0.6% of patients (3/640), later attributed to pre-existing anti-PEG antibodies [4]. This unexpected finding revealed a critical challenge: approximately 23% of the RADAR cohort exhibited detectable anti-PEG antibodies, with the three allergic reaction patients possessing exceptionally high titers (top 2.3%) [4]. This immunological insight fundamentally altered the developmental landscape for PEGylated therapeutics, highlighting the need for immunogenicity screening in future trials. While pegnivacogin's clinical development was halted, it catalysed significant advances in aptamer design principles, including exploration of alternative bioconjugation strategies and minimally immunogenic polymer alternatives to PEG [4] [6]. The REG1 system remains a seminal proof-of-concept for controllable oligonucleotide anticoagulants, influencing subsequent generations of aptamer therapeutics targeting von Willebrand factor (e.g., ARC1779) and other cardiovascular targets [6] [9].

Compound Names Mentioned:Pegnivacogin, RB-006, RB006, RB 006, Anivamersen, ARC183, NU172, ARC1172, ARC1779, Pegloticase, REG1 anticoagulation system

Properties

Product Name

Pegnivacogin

IUPAC Name

2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29)

InChI Key

QGVYYLZOAMMKAH-UHFFFAOYSA-N

SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC

Solubility

Soluble in DMSO

Synonyms

Pegnivacogin; RB 006; RB-006; RB006;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.